3-Hydroxylidocaine

Description

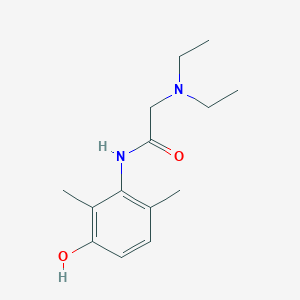

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(17)11(14)4/h7-8,17H,5-6,9H2,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGUCIDDSCRAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188177 | |

| Record name | 3-Hydroxylidocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34604-55-2 | |

| Record name | 3-Hydroxylidocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34604-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxylidocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxylidocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxylidocaine from Lidocaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for producing 3-hydroxylidocaine, a key metabolite of the widely used local anesthetic, lidocaine. The synthesis of this metabolite is crucial for various research applications, including metabolism studies, drug interaction assays, and the development of analytical reference standards. This document details both the well-established enzymatic synthesis route that mimics the in vivo metabolic process and the increasingly utilized electrochemical synthesis method, which offers a biomimetic alternative.

Introduction

Lidocaine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. Aromatic hydroxylation is a significant phase I metabolic reaction, leading to the formation of hydroxylated metabolites. This compound is one such metabolite, produced through the enzymatic action of CYP1A2 and, to a lesser extent, CYP3A4. Understanding and replicating this synthesis is vital for comprehending lidocaine's metabolic fate and potential drug-drug interactions. This guide presents detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis Pathways

Two primary methodologies for the synthesis of this compound from lidocaine are presented: enzymatic synthesis using human liver microsomes and electrochemical synthesis.

Enzymatic Synthesis using Human Liver Microsomes

This method directly mimics the in vivo metabolic conversion of lidocaine to this compound. It utilizes human liver microsomes (HLM), which are rich in CYP enzymes.

Experimental Protocol:

A typical incubation mixture for the enzymatic synthesis of this compound would include the following components:

-

Lidocaine: The substrate, typically prepared in a suitable solvent like methanol.

-

Human Liver Microsomes (HLM): The source of the CYP enzymes.

-

NADPH regenerating system: Essential for providing the necessary cofactors for CYP enzyme activity. This system usually consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

-

Phosphate Buffer: To maintain a physiological pH (typically pH 7.4).

-

Magnesium Chloride: Often included to support enzyme activity.

The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C. The reaction time can be varied to optimize the yield of the desired metabolite. Following incubation, the reaction is terminated, typically by the addition of a cold organic solvent such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins. The mixture is then centrifuged, and the supernatant containing the metabolites is collected for purification and analysis.

Purification:

The supernatant is typically subjected to high-performance liquid chromatography (HPLC) for the separation and purification of this compound from the remaining lidocaine and other metabolites.

Electrochemical Synthesis

Electrochemical methods provide a valuable in vitro tool to mimic the oxidative metabolism of drugs mediated by cytochrome P450 enzymes. This approach offers advantages in terms of scalability and control over reaction conditions.

Experimental Protocol:

The electrochemical synthesis of this compound involves the oxidation of lidocaine in an electrochemical cell. The key components of the experimental setup include:

-

Electrochemical Cell: A one or two-compartment cell.

-

Working Electrode: Materials such as glassy carbon or platinum are commonly used.

-

Reference Electrode: A standard reference electrode (e.g., Ag/AgCl).

-

Counter Electrode: Typically a platinum wire.

-

Electrolyte Solution: A solution of lidocaine in a suitable solvent (e.g., acetonitrile/water mixture) with a supporting electrolyte. The pH of the solution is a critical parameter that can influence the product distribution.

A constant potential is applied to the working electrode to initiate the oxidation of lidocaine. The reaction progress can be monitored using techniques like cyclic voltammetry or by analyzing aliquots of the reaction mixture by LC-MS. After a set reaction time, the solution is collected for product isolation.

Purification:

Similar to the enzymatic synthesis, the product mixture from the electrochemical cell is typically purified using HPLC to isolate this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 250.34 g/mol | [1][3] |

| Monoisotopic Mass | 250.168127958 Da | [2] |

| Precursor m/z ([M+H]⁺) | 251.175399780273 |

Characterization Data

Accurate characterization of the synthesized this compound is essential. The following tables provide key mass spectrometry and NMR data.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| ESI+ | 251.1754 | 86.0990, 58.0657 |

Table 2: Theoretical ¹H and ¹³C NMR Chemical Shifts for Lidocaine (as a reference)

| Lidocaine | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | ~7.0-7.2 | ~127-135 |

| CH₂ (amide) | ~3.2 | ~57 |

| N(CH₂CH₃)₂ | ~2.6 (q) | ~49 |

| N(CH₂CH₃)₂ | ~1.1 (t) | ~13 |

| Ar-CH₃ | ~2.2 | ~18 |

Visualizations

Signaling Pathway of Lidocaine Metabolism

Caption: Metabolic conversion of lidocaine to its major metabolites.

Experimental Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow for this compound.

Conclusion

This technical guide has outlined the primary synthesis pathways for this compound from lidocaine, providing a foundation for its preparation in a laboratory setting. Both enzymatic and electrochemical methods offer viable routes to this important metabolite. The choice of method will depend on the specific requirements of the research, including desired yield, purity, and available equipment. The provided data and workflows serve as a valuable resource for researchers engaged in drug metabolism studies and the development of new chemical entities. Further optimization of the presented protocols may be necessary to achieve desired outcomes for specific applications.

References

Chemical and physical properties of 3-Hydroxylidocaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxylidocaine is a primary active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine.[1][2][3] Formed in the liver through the action of cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4, this metabolite plays a significant role in the overall pharmacological and toxicological profile of lidocaine.[2][4] Understanding the chemical and physical properties of this compound is crucial for a comprehensive assessment of lidocaine's metabolism, efficacy, and potential for drug interactions. This technical guide provides an in-depth overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for its analysis, and a visualization of its formation pathway.

Chemical and Physical Properties

A summary of the key chemical and physical identifiers for this compound is provided below. It is important to note that while some physical properties have been experimentally determined, others are based on computational predictions.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | 2-(diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide | |

| Synonyms | m-hydroxy Lidocaine, meta-hydroxy Lidocaine, 3-Hydroxy Lidocaine | |

| CAS Number | 34604-55-2 | |

| Chemical Formula | C₁₄H₂₂N₂O₂ | |

| Molecular Weight | 250.34 g/mol | |

| Canonical SMILES | CCN(CC)CC(=O)NC1=C(C=CC(=C1C)O)C | |

| InChI Key | PMGUCIDDSCRAMY-UHFFFAOYSA-N |

Table 2: Physical Properties of this compound

| Property | Value | Notes | Source |

| Physical Form | Light Brown Solid | Experimentally observed. | |

| Melting Point | 192-195°C (decomposes) | Experimentally determined. | |

| Boiling Point | Not available | No experimental data found. | |

| pKa (Strongest Basic) | 7.73 | Predicted value. | |

| LogP | 1.9 | Computed value (XLogP3). | |

| Solubility | |||

| DMSO | Soluble | Experimental data. | |

| Ethanol | ~30 mg/mL | Experimental data. | |

| DMF | ~30 mg/mL | Experimental data. | |

| Ethanol:PBS (pH 7.2) (1:8) | ~0.11 mg/mL | Experimental data. | |

| UV/Vis (λmax) | 282 nm |

Metabolic Pathway of Lidocaine to this compound

The biotransformation of lidocaine to this compound is a critical step in its metabolism. This process is primarily carried out by the cytochrome P450 enzyme system in the liver. The following diagram illustrates this metabolic pathway.

Experimental Protocols

Analysis of this compound in Biological Samples

The quantification of this compound in plasma and other biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

1. Sample Preparation: Protein Precipitation

A simple and efficient method for sample preparation is protein precipitation.

-

Procedure:

-

To a 100 µL aliquot of plasma, add 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge the sample at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

-

2. UPLC-MS/MS Method for Simultaneous Determination of Lidocaine and its Metabolites

This method allows for the simultaneous quantification of lidocaine, monoethylglycinexylidide (MEGX), glycinexylidide (GX), and this compound.

-

Instrumentation: Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient is typically used, starting with a low percentage of mobile phase B and increasing over the course of the run to elute all analytes. A typical gradient might be: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.0-4.1 min, 95-5% B; 4.1-5.0 min, 5% B.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. The transitions would need to be optimized for the specific instrument used.

-

Workflow for UPLC-MS/MS Analysis

In Vitro Metabolism Studies

To investigate the formation of this compound from lidocaine, in vitro assays using human liver microsomes are commonly performed.

1. Incubation of Lidocaine with Human Liver Microsomes

-

Materials:

-

Human liver microsomes (commercially available).

-

Lidocaine stock solution.

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Phosphate buffer (pH 7.4).

-

-

Procedure:

-

Prepare an incubation mixture containing human liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the lidocaine stock solution.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol.

-

Process the samples as described in the sample preparation protocol above for analysis by LC-MS/MS to quantify the formation of this compound.

-

Pharmacological Significance

This compound is considered an active metabolite of lidocaine, although its pharmacological and toxicological activities are generally less potent than the parent drug. Its formation is a key step in the detoxification and elimination of lidocaine from the body. The rate of its formation can be influenced by factors that affect the activity of CYP1A2 and CYP3A4 enzymes, including co-administered drugs that are inhibitors or inducers of these enzymes, as well as genetic polymorphisms. Therefore, monitoring the levels of this compound can provide valuable insights into an individual's metabolic capacity for lidocaine and their potential risk for adverse drug reactions.

Conclusion

This technical guide has provided a comprehensive overview of the chemical and physical properties of this compound, a major metabolite of lidocaine. The provided tables summarize key quantitative data, while the detailed experimental protocols offer practical guidance for researchers involved in the analysis of this compound. The visualization of the metabolic pathway and the analytical workflow aim to facilitate a clearer understanding of the formation and detection of this compound. Further research into the specific pharmacological and toxicological effects of this metabolite will continue to be of high interest to the scientific and drug development communities.

References

Pharmacological Profile of 3-Hydroxylidocaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxylidocaine is a primary active metabolite of the widely used local anesthetic and antiarrhythmic agent, lidocaine. Formed in the liver through the action of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4, this compound contributes to the overall pharmacological and toxicological profile of its parent compound.[1] This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways to serve as a resource for researchers and professionals in drug development. While extensive data exists for lidocaine, specific quantitative pharmacological data for this compound is less abundant; therefore, this guide also draws upon the well-characterized profile of lidocaine to infer potential properties of its hydroxylated metabolite.

Introduction

Lidocaine has been a cornerstone of clinical practice for decades, valued for its rapid onset and intermediate duration of action in producing local anesthesia and for its efficacy in treating ventricular arrhythmias.[2][3][4][5] The metabolism of lidocaine is a critical determinant of both its therapeutic efficacy and potential for toxicity. This compound is a significant product of this metabolism and is known to be pharmacologically active. Understanding the specific pharmacological profile of this metabolite is crucial for a complete comprehension of lidocaine's effects and for the development of safer and more effective local anesthetics and antiarrhythmic drugs. This guide aims to consolidate the existing knowledge on this compound and provide a framework for its further investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide | |

| Synonyms | m-hydroxy Lidocaine, meta-hydroxy Lidocaine | |

| CAS Number | 34604-55-2 | |

| Molecular Formula | C₁₄H₂₂N₂O₂ | |

| Molecular Weight | 250.34 g/mol | |

| Appearance | Light Brown Solid | |

| pKa | Strong basic compound | |

| Solubility | Soluble in DMF, DMSO, and Ethanol |

Pharmacokinetics

The pharmacokinetic profile of this compound is understood to be broadly similar to that of its parent compound, lidocaine, in terms of uptake, distribution, and elimination.

Absorption

Following administration of lidocaine, this compound is formed as a metabolite and its systemic absorption is therefore dependent on the absorption of lidocaine itself. The rate and extent of lidocaine absorption are influenced by the site of administration, dosage, and the presence of vasoconstrictors.

Distribution

Like lidocaine, this compound is expected to be distributed to highly perfused organs first, followed by distribution to muscle and adipose tissue.

Metabolism

This compound is a major metabolite of lidocaine, produced primarily in the liver. The metabolic pathway involves aromatic hydroxylation, a reaction catalyzed by the cytochrome P450 isoenzymes CYP1A2 and CYP3A4. This compound can be further metabolized through conjugation, primarily with glucuronic acid, to form this compound glucuronide, which is then excreted in the urine.

Excretion

This compound and its conjugates are primarily excreted by the kidneys into the urine. In humans, this compound and its glucuronide conjugate are significant urinary metabolites of lidocaine.

Pharmacodynamics

The pharmacodynamic properties of this compound are not as extensively characterized as those of lidocaine. However, available evidence suggests that it possesses local anesthetic and other pharmacological activities.

Mechanism of Action

Similar to lidocaine, the local anesthetic effect of this compound is attributed to its ability to block voltage-gated sodium channels in the neuronal cell membrane. By binding to a receptor site within the pore of the sodium channel, it stabilizes the channel in an inactivated state, thereby preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials. This blockade of nerve impulse conduction results in a loss of sensation in the area supplied by the affected nerve. While direct quantitative comparisons of potency with lidocaine are scarce, an early study confirmed the local anesthetic action of "hydroxy-lidocaine hydrochloride".

Lidocaine is a Class Ib antiarrhythmic agent, and it is plausible that this compound shares some of these properties. Class Ib agents act by blocking sodium channels, particularly in depolarized or ischemic cardiac tissue, leading to a shortening of the action potential duration and the effective refractory period in Purkinje fibers and ventricular muscle. This can suppress arrhythmias caused by reentry mechanisms. The specific effects of this compound on cardiac ion channels and action potential parameters require further investigation.

This compound has been identified as an inhibitor of human serum esterases. By binding to the active site of these enzymes, it can prevent the hydrolysis of various substrates. The clinical significance of this esterase inhibition, including its potential for drug-drug interactions, is an area for further research.

Quantitative Pharmacological Data

Specific quantitative data for this compound is limited. The following table summarizes available data for the parent compound, lidocaine, which can serve as a reference for estimating the potential activity of its metabolite.

Table 2: Quantitative Pharmacological Data for Lidocaine

| Parameter | Value | Species/System | Reference |

| Local Anesthetic Potency | |||

| IC₅₀ (TTX-s Na⁺ channels) | 42 µM | Rat DRG neurons | |

| IC₅₀ (TTX-r Na⁺ channels) | 210 µM | Rat DRG neurons | |

| Antiarrhythmic Potency | |||

| IC₅₀ (hNav1.5) | 27 µM | Neonatal rat ventricular myocytes | |

| Toxicity | |||

| Cytotoxicity (IC₅₀, 24h) | 3.6 mM | SH-SY5Y cells |

Experimental Protocols

In Vitro Sodium Channel Electrophysiology

Objective: To determine the potency and mechanism of this compound on voltage-gated sodium channels.

Methodology:

-

Cell Culture: Use a stable cell line expressing the desired sodium channel subtype (e.g., HEK293 cells transfected with hNav1.5).

-

Patch-Clamp Recording: Employ the whole-cell patch-clamp technique to record sodium currents.

-

Voltage Protocol: Apply a series of voltage steps to elicit sodium currents and to study the voltage-dependence of channel gating.

-

Drug Application: Perfuse the cells with increasing concentrations of this compound.

-

Data Analysis: Measure the peak sodium current at each concentration and construct a concentration-response curve to determine the IC₅₀ value. Analyze changes in channel gating parameters (e.g., activation, inactivation, recovery from inactivation) to elucidate the mechanism of block.

In Vivo Local Anesthetic Activity (Guinea Pig Intradermal Wheal Block)

Objective: To assess the in vivo local anesthetic potency and duration of action of this compound.

Methodology:

-

Animal Model: Use adult guinea pigs.

-

Intradermal Injection: Inject a fixed volume of different concentrations of this compound intradermally on the clipped back of the guinea pigs to form a wheal.

-

Stimulation: At regular time intervals, apply a mechanical stimulus (e.g., with a von Frey filament) to the center of the wheal.

-

Response Assessment: Record the presence or absence of a cutaneous muscle twitch (panniculus carnosus reflex) in response to the stimulus. The absence of a response indicates successful local anesthesia.

-

Data Analysis: Determine the median effective dose (ED₅₀) and the duration of action for each concentration.

In Vitro Esterase Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on serum esterase activity.

Methodology:

-

Enzyme Source: Use human serum as a source of cholinesterase.

-

Substrate: Employ a suitable chromogenic substrate for cholinesterase (e.g., acetylthiocholine).

-

Assay Procedure:

-

Pre-incubate the serum with various concentrations of this compound.

-

Initiate the reaction by adding the substrate.

-

Monitor the rate of product formation spectrophotometrically.

-

-

Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value. Perform kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive).

Safety and Toxicology

The safety and toxicology profile of this compound has not been extensively studied independently of its parent compound. In vitro studies have suggested that lidocaine and its metabolites can exhibit cytotoxicity at high concentrations. One study noted that in mammalian cells, hydroxylated derivatives of a lidocaine metabolite were more toxic than the parent metabolite. Further in vivo studies are necessary to determine the acute and chronic toxicity of this compound.

Conclusion and Future Directions

This compound is a pharmacologically active metabolite of lidocaine that likely contributes to its overall clinical effects. While it is known to possess local anesthetic and esterase inhibitory properties, a detailed quantitative understanding of its pharmacological profile is still lacking. Future research should focus on:

-

Quantitative Pharmacodynamics: Determining the potency and efficacy of this compound at various sodium channel subtypes and its kinetic parameters for esterase inhibition.

-

In Vivo Studies: Conducting well-controlled in vivo studies to evaluate its local anesthetic and antiarrhythmic activities and to establish its pharmacokinetic profile.

-

Safety and Toxicology: Performing comprehensive safety and toxicology studies to assess its potential for adverse effects.

A more complete understanding of the pharmacological profile of this compound will provide valuable insights into the clinical pharmacology of lidocaine and may guide the development of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Lidocaine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiarrhythmic actions of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lidocaine as an anti‐arrhythmic drug: Are there any indications left? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lidocaine as an anti-arrhythmic drug: Are there any indications left? - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Lidocaine to 3-Hydroxylidocaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolic conversion of the local anesthetic lidocaine to its metabolite, 3-hydroxylidocaine. This document outlines the key enzymes involved, summarizes available quantitative data, presents detailed experimental protocols, and includes visualizations of the metabolic pathway and a typical experimental workflow.

Introduction

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. One of the metabolic pathways is the aromatic hydroxylation of the lidocaine molecule to form this compound. Understanding the specifics of this metabolic route is crucial for predicting drug-drug interactions, assessing patient-specific metabolic capacities, and ensuring the safe and effective use of lidocaine. In vitro studies using human liver microsomes or recombinant CYP enzymes are fundamental tools for characterizing this metabolic transformation.

Enzymatic Basis of Lidocaine 3-Hydroxylation

The formation of this compound from lidocaine is catalyzed by cytochrome P450 enzymes. In vitro studies with human liver microsomes and recombinant human CYP isoforms have identified two key enzymes involved in this reaction: CYP1A2 and CYP3A4 .[1][2][3][4][5]

CYP1A2 is the principal enzyme responsible for the 3-hydroxylation of lidocaine. Chemical and immunoinhibition studies have demonstrated that the formation of this compound is almost exclusively catalyzed by CYP1A2. In contrast, CYP3A4 plays a minor role in this specific metabolic pathway, although it is significantly involved in the N-deethylation of lidocaine to its major metabolite, monoethylglycinexylidide (MEGX).

Quantitative Data on Lidocaine 3-Hydroxylation

While extensive kinetic data is available for the major metabolic pathway of lidocaine (N-deethylation to MEGX), specific Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the 3-hydroxylation reaction are not extensively reported in the literature. However, the relative contributions of the key enzymes have been qualitatively and semi-quantitatively described.

| Enzyme | Role in 3-Hydroxylation | Key Findings | Citations |

| CYP1A2 | Major | Catalyzes the vast majority of this compound formation. | |

| CYP3A4 | Minor | Has a minimal contribution to the 3-hydroxylation of lidocaine. |

Experimental Protocols

This section provides a synthesized, detailed methodology for conducting an in vitro experiment to study the metabolism of lidocaine to this compound using human liver microsomes.

Materials and Reagents

-

Lidocaine hydrochloride

-

This compound (as a reference standard)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

96-well plates or microcentrifuge tubes

-

Incubator/shaking water bath

-

Centrifuge

-

UPLC-MS/MS system

Incubation Procedure

-

Prepare Incubation Mixtures: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixtures containing human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL) and lidocaine at various concentrations (e.g., 1-500 µM) in potassium phosphate buffer (100 mM, pH 7.4).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5-10 minutes in a shaking water bath to allow the components to reach thermal equilibrium.

-

Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well or tube. The final volume of the incubation mixture is typically 200-500 µL.

-

Incubation: Incubate the reaction mixtures at 37°C with constant shaking for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) to determine the reaction rate.

-

Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the samples vigorously and then centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant to a new 96-well plate or autosampler vials for UPLC-MS/MS analysis.

Analytical Method: UPLC-MS/MS Quantification of this compound

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient elution to separate lidocaine, this compound, and the internal standard. For example, start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then re-equilibrate the column.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Lidocaine: Monitor the transition from the parent ion (m/z) to a specific product ion.

-

This compound: Monitor the transition from its parent ion (m/z) to a specific product ion.

-

Internal Standard: Monitor the transition from its parent ion (m/z) to a specific product ion.

-

-

Optimize the cone voltage and collision energy for each compound to achieve maximum sensitivity.

-

-

Data Analysis:

-

Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.

-

Calculate the rate of formation of this compound (e.g., in pmol/min/mg protein).

-

If determining kinetic parameters, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

-

Visualizations

Metabolic Pathway of Lidocaine to this compound

Caption: Metabolic pathways of lidocaine to MEGX and this compound.

Experimental Workflow for In Vitro Lidocaine Metabolism Study

Caption: Workflow for in vitro lidocaine metabolism analysis.

References

- 1. Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lidocaine metabolism by human cytochrome P-450s purified from hepatic microsomes: comparison of those with rat hepatic cytochrome P-450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0060655) [hmdb.ca]

3-Hydroxylidocaine: An In-Depth Technical Guide to its Role as a Human Metabolite of Lidocaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive metabolism in the human body, primarily in the liver. This process, crucial for its clearance and the termination of its pharmacological effects, results in the formation of several metabolites. Among these is 3-hydroxylidocaine, a product of aromatic hydroxylation. This technical guide provides a comprehensive overview of this compound, focusing on its formation, quantification, and the enzymes involved in its metabolism. While it is considered a minor metabolite in humans, understanding its pharmacokinetic profile and the methodologies for its detection is essential for a complete picture of lidocaine's disposition in the body.

Lidocaine Metabolism and the Formation of this compound

The biotransformation of lidocaine is a complex process involving multiple enzymatic pathways. The primary metabolic route is N-deethylation to form monoethylglycinexylidide (MEGX), a pharmacologically active metabolite. A secondary, less prominent pathway involves the aromatic hydroxylation of the lidocaine molecule to produce this compound.[1]

The formation of this compound is catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP1A2 and, to a lesser extent, CYP3A4.[2] In vitro studies utilizing human liver microsomes have demonstrated that while both enzymes can mediate this reaction, CYP1A2 plays a more significant role in the 3-hydroxylation of lidocaine.

Metabolic Pathway of Lidocaine to this compound

The following diagram illustrates the enzymatic conversion of lidocaine to its hydroxylated metabolite, this compound.

Quantitative Analysis of this compound

The quantification of this compound in biological matrices such as plasma and urine is challenging due to its low concentrations relative to the parent drug and other major metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the analytical method of choice for the sensitive and specific detection of lidocaine and its metabolites.

While numerous studies have focused on the quantification of lidocaine and MEGX, specific quantitative data for this compound in human plasma and urine are sparse in the available literature. Most clinical studies do not report the concentrations of this minor metabolite. However, in vitro studies with human liver microsomes have confirmed its formation, indicating that the deethylation pathway significantly surpasses the hydroxylation pathway even at low lidocaine concentrations.[1]

Table 1: In Vitro Metabolism of Lidocaine in Human Liver Microsomes

| Parameter | Value | Reference |

| Primary Metabolic Pathway | N-deethylation (to MEGX) | [1] |

| Secondary Metabolic Pathway | Aromatic Hydroxylation (to this compound) | [1] |

| Relative Rate | Deethylation rate > Hydroxylation rate |

Experimental Protocols

A validated and sensitive analytical method is crucial for the accurate quantification of this compound. The following provides a general experimental protocol based on established HPLC-MS/MS methods for the analysis of lidocaine and its metabolites in human plasma.

Sample Preparation: Liquid-Liquid Extraction

-

To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of lidocaine or a structurally similar compound).

-

Alkalinize the plasma sample with a suitable buffer (e.g., sodium carbonate buffer, pH 9.5).

-

Extract the analytes using an organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

-

Vortex the mixture for 10 minutes and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Table 2: Example HPLC-MS/MS Parameters for Lidocaine Metabolite Analysis

| Parameter | Setting |

| HPLC | |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Monitored Transition | Analyte-specific precursor > product ion |

Experimental Workflow for In Vitro Metabolism Studies

The following diagram outlines a typical workflow for investigating the in vitro metabolism of lidocaine to this compound using human liver microsomes.

Signaling Pathways

Currently, there is a lack of specific research on the direct effects of this compound on cellular signaling pathways. The pharmacological and toxicological activities of lidocaine metabolites are an area of ongoing research, but the focus has predominantly been on the more abundant and active metabolite, MEGX. The parent compound, lidocaine, has been shown to influence various signaling pathways, including those involved in inflammation and nociception. However, it is not yet known if this compound shares any of these effects or possesses its own unique biological activities. Further investigation is required to elucidate the potential role of this compound in modulating cellular functions.

Conclusion

This compound is a minor metabolite of lidocaine in humans, formed primarily through the action of the CYP1A2 enzyme. While its low concentrations have made it a less studied metabolite compared to MEGX, understanding its formation and the methods for its detection are integral to a comprehensive understanding of lidocaine's metabolic fate. The use of sensitive analytical techniques such as HPLC-MS/MS is essential for its quantification in biological samples. Future research is warranted to explore the potential pharmacological or toxicological significance of this compound and its possible interactions with cellular signaling pathways. This will provide a more complete safety and efficacy profile of lidocaine and its metabolic products.

References

The Role of CYP3A4 in the Formation of 3-Hydroxylidocaine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of cytochrome P450 3A4 (CYP3A4) in the metabolic formation of 3-hydroxylidocaine from lidocaine. While CYP3A4 is a critical enzyme in drug metabolism, current scientific evidence indicates that its role in the 3-hydroxylation of lidocaine is minimal. The primary catalyst for this specific metabolic pathway is cytochrome P450 1A2 (CYP1A2).[1][2][3][4] This document will present the available data, outline relevant experimental protocols, and visualize the metabolic pathways to clarify the current understanding of lidocaine metabolism.

Executive Summary

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive hepatic metabolism. The two primary initial metabolic pathways are N-deethylation to monoethylglycinexylidide (MEGX) and aromatic hydroxylation to this compound. While CYP3A4 is significantly involved in the formation of MEGX, its contribution to the formation of this compound is considered to be very minor.[1] In contrast, CYP1A2 is the predominant enzyme responsible for the 3-hydroxylation of lidocaine. This guide will synthesize the findings from in vitro studies utilizing human liver microsomes and recombinant CYP isoforms to provide a comprehensive picture of the enzymatic kinetics and methodologies used to study these reactions.

Data Presentation: Comparative Kinetics of Lidocaine Metabolism

Due to the negligible role of CYP3A4 in this compound formation, specific kinetic parameters (Km, Vmax) for this reaction are not available in the reviewed literature. To provide a quantitative perspective, the following table compares the kinetic data for the primary metabolic pathways of lidocaine mediated by CYP3A4 and CYP1A2. The data for CYP3A4 focuses on the formation of MEGX, its main metabolic product from lidocaine.

| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) | Reference |

| CYP3A4 (Wild-Type) | MEGX | 235.3 ± 29.7 | 25.8 ± 1.1 | 0.11 | |

| CYP1A2 | This compound | Not explicitly stated, but noted as the primary enzyme | Not explicitly stated, but noted as the primary enzyme | Not explicitly stated, but noted as the primary enzyme | |

| CYP1A2 | MEGX | Not explicitly stated, but noted as a major contributor | Not explicitly stated, but noted as a major contributor | Not explicitly stated, but noted as a major contributor |

Note: The provided kinetic data for CYP3A4 pertains to the formation of MEGX. Studies investigating the 3-hydroxylation of lidocaine consistently identify CYP1A2 as the principal enzyme, with CYP3A4 playing a negligible role. Therefore, dedicated kinetic studies to determine the Vmax and Km for CYP3A4-mediated this compound formation are not prevalent in the scientific literature.

Experimental Protocols

The following is a representative, detailed methodology for an in vitro experiment designed to assess the metabolism of lidocaine by CYP450 enzymes, based on protocols described in the cited literature.

Objective: To determine the kinetic parameters of lidocaine metabolism by recombinant human CYP3A4 and CYP1A2.

Materials:

-

Recombinant human CYP3A4 or CYP1A2 enzymes coexpressed with NADPH-cytochrome P450 reductase in a baculovirus-insect cell system.

-

Lidocaine hydrochloride

-

This compound standard

-

Monoethylglycinexylidide (MEGX) standard

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

Internal standard (e.g., deuterated lidocaine)

Procedure:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Recombinant CYP enzyme (e.g., 5 pmol of CYP3A4 or CYP1A2)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Lidocaine at various concentrations (e.g., a range from 1 µM to 500 µM to encompass the Km)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for lidocaine, this compound, MEGX, and the internal standard.

-

-

-

Data Analysis:

-

Quantify the formation of this compound and MEGX by comparing their peak areas to that of the internal standard against a standard curve.

-

Calculate the rate of metabolite formation (pmol/min/pmol CYP).

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.

-

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Metabolic pathways of lidocaine to its primary metabolites.

Caption: A typical experimental workflow for in vitro lidocaine metabolism studies.

Conclusion

References

An In-depth Technical Guide to the Biological Activities of 3-Hydroxylidocaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxylidocaine is an active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. Formed primarily in the liver through the action of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4, this metabolite exhibits distinct biological activities, including the inhibition of human serum esterases and demonstrated anesthetic properties. This technical guide provides a comprehensive overview of the known biological functions of this compound, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing its metabolic pathway. While the primary mechanism of action of its parent compound, lidocaine, is the blockade of voltage-gated sodium channels, the specific contributions and potency of this compound to this and other cellular processes are areas of ongoing investigation.

Introduction

Lidocaine undergoes extensive hepatic metabolism, resulting in the formation of several metabolites, of which this compound is a notable active derivative. Its biological significance stems from its own intrinsic pharmacological effects, which may contribute to the overall therapeutic and toxicological profile of lidocaine. Understanding the specific activities of this compound is crucial for a complete comprehension of lidocaine's pharmacokinetics and pharmacodynamics, and for the development of safer and more effective anesthetic and antiarrhythmic agents.

Metabolic Pathway of this compound

This compound is a product of the phase I metabolism of lidocaine. The hydroxylation of the aromatic ring of lidocaine is catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP3A4 in the liver[1][2][3][4]. This metabolic conversion is a key step in the biotransformation and eventual elimination of lidocaine from the body.

Biological Activities

Inhibition of Human Serum Esterases

One of the most clearly defined biological activities of this compound is its ability to inhibit human serum esterases[5]. These enzymes are responsible for the hydrolysis of various ester-containing compounds. By inhibiting these esterases, this compound can potentially alter the metabolism of other drugs and endogenous molecules.

Quantitative Data: Enzyme Inhibition

Experimental Protocol: Serum Esterase Inhibition Assay (General)

While a specific protocol for this compound is not available, a general method for assessing serum esterase inhibition is described below. This can be adapted to study the effects of this compound.

Principle: This assay measures the activity of serum esterases by monitoring the hydrolysis of a substrate that produces a chromogenic or fluorogenic product. The inhibitory effect of a compound is determined by measuring the reduction in enzyme activity in its presence.

Materials:

-

Human serum (as a source of esterases)

-

p-Nitrophenyl acetate (PNPA) or other suitable esterase substrate

-

Tris-HCl buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

-

This compound (test compound)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add Tris-HCl buffer.

-

Add varying concentrations of the this compound stock solution to the wells. Include control wells with solvent only.

-

Add human serum to each well and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate (e.g., PNPA) to all wells.

-

Immediately measure the absorbance (at 405 nm for PNPA) or fluorescence at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Anesthetic Activity and Sodium Channel Blockade

This compound has been utilized as an epidural anesthetic in human clinical trials, indicating that it possesses local anesthetic properties. The primary mechanism of action for local anesthetics like lidocaine is the blockade of voltage-gated sodium channels in neuronal membranes, which prevents the propagation of action potentials and the sensation of pain. It is highly probable that this compound shares this mechanism.

Quantitative Data: Sodium Channel Blockade

Direct quantitative comparisons of the sodium channel blocking potency (e.g., IC50) of this compound relative to lidocaine are not well-documented in publicly available literature. However, studies on lidocaine's effects on various sodium channel isoforms provide a framework for how its metabolites could be assessed. For instance, the half-maximal tonic inhibiting concentration (IC50) for lidocaine on Na+ channels in peripheral nerves has been reported as 204 µM.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The gold standard for assessing the effect of compounds on ion channels is the patch-clamp technique. Below is a generalized protocol for evaluating the effect of this compound on voltage-gated sodium channels expressed in a cell line.

Principle: This technique allows for the measurement of ion currents across the cell membrane in response to controlled changes in membrane voltage. The effect of a drug is quantified by the change in these currents.

Materials:

-

HEK293 cells (or other suitable cell line) stably expressing a specific human sodium channel isoform (e.g., Nav1.7).

-

Cell culture reagents.

-

External and internal pipette solutions for recording sodium currents.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

This compound.

Procedure:

-

Culture HEK293 cells expressing the target sodium channel.

-

Prepare external and internal solutions. The external solution will contain physiological concentrations of ions, and the internal solution, which fills the recording pipette, will mimic the intracellular environment.

-

A single cell is "patched" with a glass micropipette, and a high-resistance seal is formed. The membrane patch is then ruptured to achieve the "whole-cell" configuration.

-

The membrane potential is held at a negative potential (e.g., -120 mV) to ensure the sodium channels are in a resting state.

-

A series of voltage steps are applied to elicit sodium currents, and these are recorded in the absence of the drug (control).

-

The external solution is then perfused with a solution containing a known concentration of this compound.

-

The same voltage-step protocol is repeated, and the sodium currents are recorded in the presence of the drug.

-

The percentage of current inhibition is calculated for various concentrations of this compound to generate a dose-response curve and determine the IC50 value.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that data on its specific potency for enzyme inhibition and sodium channel blockade is limited.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 34604-55-2 | |

| Molecular Formula | C₁₄H₂₂N₂O₂ | |

| Molecular Weight | 250.34 g/mol |

Table 2: Pharmacokinetic Parameters of this compound in Horses (Intravenous Administration)

| Parameter | Median (Range) | Unit | Source |

| Elimination Micro-constant (Ke) | 1.25 (1.10-2.15) | /hr |

Table 3: Pharmacokinetic Parameters of this compound in Horses (Subcutaneous Administration)

| Parameter | Median (Range) | Unit | Source |

| Elimination Micro-constant (Ke) | 1.00 (0.78-1.08) | /hr |

Table 4: Pharmacokinetic Parameters of this compound in Horses (Topical Administration)

| Parameter | Median (Range) | Unit | Source |

| Elimination Micro-constant (Ke) | 0.41 (0.08-0.93) | /hr |

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature to suggest that this compound modulates specific intracellular signaling pathways in a manner distinct from the general anesthetic effects of sodium channel blockade. The primary known "pathway" is its own metabolic formation from lidocaine. Further research is needed to explore potential downstream effects of this compound on cellular signaling cascades.

Conclusion and Future Directions

This compound is an active metabolite of lidocaine with demonstrated biological activities, including inhibition of human serum esterases and anesthetic effects likely mediated by sodium channel blockade. While its role as a metabolite is well-established, a significant gap exists in the quantitative understanding of its potency and specific mechanisms of action compared to its parent compound.

Future research should focus on:

-

Quantitative Pharmacodynamics: Determining the IC50 and/or Ki values of this compound for human serum esterases and various isoforms of voltage-gated sodium channels.

-

Comparative Studies: Directly comparing the potency and efficacy of this compound with lidocaine in various in vitro and in vivo models.

-

Signaling Pathway Analysis: Investigating potential downstream effects of this compound on intracellular signaling cascades to uncover any novel mechanisms of action.

A more thorough characterization of the biological activities of this compound will provide a more complete picture of the pharmacology of lidocaine and may inform the development of new therapeutic agents with improved safety and efficacy profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0060655) [hmdb.ca]

- 3. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxylidocaine: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxylidocaine is a primary aromatic hydroxylated metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine.[1] Formed in the liver primarily by the cytochrome P450 enzymes CYP1A2 and CYP3A4, this metabolite is of significant interest in the fields of drug metabolism, pharmacokinetics, and toxicology.[1] Understanding the chemical properties, synthesis, and analytical methods for this compound is crucial for comprehensive studies of lidocaine's disposition and effects in vivo. This technical guide provides a detailed overview of the structure, chemical formula, a proposed synthesis protocol, analytical methodologies, and known biological activities of this compound.

Chemical Structure and Physicochemical Properties

This compound, also known as m-hydroxy lidocaine, is an amino acid amide derivative.[1] Its structure consists of a 3-hydroxy-2,6-dimethylphenyl group linked via an amide bond to a diethylamino acetyl moiety.

-

IUPAC Name: 2-(diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide[1]

-

Chemical Formula: C₁₄H₂₂N₂O₂[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 250.34 g/mol | |

| Monoisotopic Mass | 250.1681 g/mol | |

| Physical Form | Light brown solid | |

| Melting Point | 192-195°C (decomposes) | |

| pKa (predicted) | 10.18 ± 0.23 | |

| Solubility | DMSO, Methanol (Slightly) | |

| UV λmax | 282 nm |

Spectral Identifiers

-

SMILES: CCN(CC)CC(=O)NC1=C(C)C=CC(O)=C1C

-

InChI: InChI=1S/C14H22N2O2/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(17)11(14)4/h7-8,17H,5-6,9H2,1-4H3,(H,15,18)

Synthesis of this compound

This proposed synthesis involves:

-

Stage 1: Synthesis of the key intermediate, 3-hydroxy-2,6-dimethylaniline.

-

Stage 2: Acylation of 3-hydroxy-2,6-dimethylaniline with chloroacetyl chloride, followed by amination with diethylamine to yield the final product.

Proposed Experimental Protocol

Stage 1: Synthesis of 3-hydroxy-2,6-dimethylaniline

This stage is based on the nitration of 2,6-dimethylaniline, followed by reduction, diazotization, and pyrolysis.

-

Nitration: Dissolve 2,6-dimethylaniline in concentrated sulfuric acid at a temperature below 15°C. Add concentrated nitric acid dropwise while maintaining the low temperature. After the addition is complete, allow the reaction to proceed for one hour. Pour the reaction mixture into cold water and neutralize with sodium carbonate to precipitate 3-nitro-2,6-dimethylaniline.

-

Reduction: The resulting nitro compound is then reduced to the corresponding amine (3-amino-2,6-dimethylaniline) using a standard reducing agent such as tin(II) chloride in concentrated hydrochloric acid.

-

Diazotization and Hydrolysis: The 3-amino-2,6-dimethylaniline is then diazotized using sodium nitrite in an acidic solution (e.g., sulfuric acid) at low temperatures (0-5°C). The resulting diazonium salt is subsequently hydrolyzed to the phenol by heating the solution (pyrolysis), which yields 3-hydroxy-2,6-dimethylaniline. The product can be purified by distillation or chromatography.

Stage 2: Synthesis of this compound

This stage adapts the standard synthesis of lidocaine, using the hydroxylated aniline intermediate prepared in Stage 1.

-

Acylation: In a suitable flask, dissolve the 3-hydroxy-2,6-dimethylaniline from Stage 1 in glacial acetic acid. To this solution, add chloroacetyl chloride. The reaction is typically exothermic and should be controlled. After the initial reaction, add a solution of sodium acetate in water to quench the reaction and precipitate the α-chloro-3-hydroxy-2,6-dimethylacetanilide intermediate. Collect the solid product by vacuum filtration.

-

Amination: Transfer the dried chloro-intermediate to a round-bottom flask. Add an excess of diethylamine and a suitable solvent such as toluene. Reflux the mixture for several hours to facilitate the Sₙ2 reaction, where the diethylamine displaces the chloride.

-

Work-up and Purification: After cooling, the reaction mixture will contain the product and diethylamine hydrochloride. The mixture is typically washed with water to remove the salt. The organic layer is then extracted with an acidic solution (e.g., 3M HCl) to protonate the this compound and transfer it to the aqueous phase. The aqueous layer is then basified (e.g., with NaOH or KOH) to deprotonate the product, which can then be extracted back into an organic solvent (e.g., ether or dichloromethane). The final product can be purified by recrystallization or column chromatography.

Analytical Methodologies

The quantitative analysis of this compound, particularly in biological matrices, is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in various sample types.

Sample Preparation (from Plasma/Serum):

-

To 1.0 mL of plasma or serum, add an internal standard (e.g., a structurally similar compound not present in the sample).

-

Alkalinize the sample with a small volume of 1M NaOH.

-

Perform a liquid-liquid extraction with 5 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of hexane and isoamyl alcohol).

-

Vortex the mixture for 1-2 minutes and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase and inject a portion into the HPLC system.

Chromatographic Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM KH₂PO₄), with pH adjusted to be compatible with the analyte's pKa. A typical ratio could be 35:65 (v/v) acetonitrile:buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at the λmax of this compound (282 nm).

-

Temperature: Ambient or controlled at 25°C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity, making it suitable for trace-level detection and confirmation.

Sample Preparation and Derivatization:

-

Follow the same liquid-liquid extraction procedure as for HPLC.

-

After evaporation of the organic solvent, the dried residue may require derivatization to improve volatility and chromatographic performance. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to derivatize the hydroxyl and amide groups.

-

Heat the sample with the derivatizing agent (e.g., at 70°C for 30 minutes) to ensure complete reaction.

-

The derivatized sample is then injected into the GC-MS system.

GC-MS Conditions (Representative):

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

-

Injector: Splitless mode at a temperature of 250-280°C.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Biological Activity and Metabolism

Metabolic Pathway

This compound is a product of the phase I metabolism of lidocaine. The primary enzymes responsible for this biotransformation are cytochrome P450 isoforms CYP1A2 and CYP3A4, which catalyze the aromatic hydroxylation of the lidocaine molecule. Subsequently, this compound can undergo phase II metabolism, primarily through glucuronidation, to form this compound glucuronide, which is then excreted.

Enzyme Inhibition

This compound has been identified as an inhibitor of human serum esterases. This inhibitory activity is noteworthy as it could potentially affect the metabolism of other ester-containing drugs administered concurrently. However, specific quantitative data, such as IC₅₀ or Kᵢ values, for this inhibition are not well-documented in publicly available literature. Studies have shown that lidocaine itself can inhibit plasma cholinesterase (PChE) activity, suggesting that its metabolites may also contribute to this effect.

Pharmacokinetics

While human pharmacokinetic data for this compound is limited, studies in animal models provide valuable insights. A study in horses following intravenous administration of lidocaine provided the following pharmacokinetic parameters for its metabolite, this compound.

| Parameter | Median Value (Range) | Unit |

| Elimination Micro-constant (Kₑ) | 1.25 (1.10 - 2.15) | /hr |

Data from a study in horses following intravenous administration of lidocaine.

Experimental and Analytical Workflows

The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix such as plasma.

References

An In-depth Technical Guide on the Human Metabolites of 3-Hydroxylidocaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive metabolism in the human body, primarily in the liver. While the major metabolic pathway involves N-deethylation to monoethylglycinexylidide (MEGX), a minor but significant route is the aromatic hydroxylation to form 3-Hydroxylidocaine. This technical guide provides a comprehensive overview of the human metabolites of this compound, detailing the metabolic pathways, analytical methodologies for their quantification, and available quantitative data.

Metabolic Pathway of this compound

The formation of this compound from lidocaine is catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4[1]. CYP1A2 is considered the major enzyme responsible for this hydroxylation reaction[1]. Once formed, this compound can undergo further metabolism. One identified downstream metabolite is 3-Hydroxymonoethyl glycinexylidide (3-OH-MEGX) .

The metabolic cascade is depicted in the following signaling pathway diagram:

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of 3-Hydroxylidocaine in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[1][2] Its metabolism is complex, involving multiple cytochrome P450 enzymes, leading to the formation of several metabolites. 3-hydroxylidocaine is one of the main metabolites of lidocaine. Monitoring the plasma concentrations of lidocaine's metabolites, including this compound, is crucial for understanding its pharmacokinetic profile, assessing patient-specific metabolic pathways, and investigating potential drug-drug interactions. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The method described herein is essential for researchers, scientists, and professionals in drug development and clinical pharmacology.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Lidocaine-d10 (Internal Standard, IS)

-

HPLC-grade methanol, acetonitrile, and water[1]

-

Formic acid and ammonium acetate[3]

-

Human plasma (sourced from authorized blood banks)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[3]

Standard and Quality Control Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (Lidocaine-d10) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare working standard solutions by serially diluting the primary stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards.

-

Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the working standard solutions to prepare calibration curve standards at concentrations ranging from 0.1 to 200 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 80, and 160 ng/mL) in a similar manner.

Sample Preparation (Solid-Phase Extraction)

-

Pre-condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

To 200 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Lidocaine-d10).

-

Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.

-

Load the entire mixture onto the pre-conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Dry the cartridge under a gentle stream of nitrogen for 1 minute.

-

Elute the analytes with 1 mL of mobile phase (acetonitrile and 10 mM ammonium acetate, 80:20, v/v).

-

Inject an aliquot (e.g., 2 µL) of the eluate into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A UHPLC system such as the Nexera X2 or equivalent.

-

Column: A reversed-phase column like the Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) is suitable.

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and 10 mM ammonium acetate in water (e.g., 80:20, v/v).

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer such as the Shimadzu LCMS-8060 or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: The protonated molecule [M+H]⁺ is m/z 251. A characteristic product ion is m/z 86, which corresponds to the methylenediethylamino fragment. Therefore, the suggested transition is m/z 251 → 86.

-

Lidocaine-d10 (IS): A common transition for deuterated lidocaine is m/z 245.05 → 96.19.

-

Data Presentation

The following table summarizes the typical quantitative performance parameters for an LC-MS/MS method for this compound, based on achievable results for structurally related analytes like lidocaine and its other metabolites.

| Parameter | Result |

| Linearity Range | 0.1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (%Bias) | ± 15% |

| Inter-day Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

Visualizations

Caption: Metabolic conversion of Lidocaine.

Caption: LC-MS/MS quantification workflow.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. Identification of lidocaine and its metabolites in post-administration equine urine by ELISA and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gas Chromatography Analysis of 3-Hydroxylidocaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxylidocaine is a primary aromatic hydroxylated metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. The analysis and quantification of this compound in biological matrices are crucial for pharmacokinetic, toxicological, and drug metabolism studies. Gas chromatography (GC) offers a robust and sensitive analytical approach for this purpose. However, due to the polar nature of the hydroxyl group, derivatization is essential to improve its volatility and chromatographic performance.

This document provides detailed application notes and protocols for the analysis of this compound using gas chromatography coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The protocols cover sample preparation from biological matrices, a derivatization procedure using pentafluorobenzoyl chloride (PFBCl), and the necessary chromatographic conditions.

Analytical Workflow Overview

The overall workflow for the GC analysis of this compound from biological samples involves several key stages: extraction of the analyte from the matrix, derivatization to enhance volatility, and subsequent chromatographic separation and detection.

Application Note: Solid-Phase Extraction of 3-Hydroxylidocaine from Human Urine

Abstract

This application note details a robust and reliable protocol for the solid-phase extraction (SPE) of 3-hydroxylidocaine, a primary metabolite of the local anesthetic lidocaine, from human urine samples. The described method utilizes a mixed-mode solid-phase extraction strategy to ensure high recovery and sample purity, making it suitable for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, clinical and forensic toxicology, and drug metabolism research.

Introduction